An In-depth Technical Guide to 3-Amino-2-phenylpropan-1-ol
An In-depth Technical Guide to 3-Amino-2-phenylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2-phenylpropan-1-ol, and its isomers, represent a class of organic compounds with significant applications in synthetic chemistry and pharmacology. As derivatives of phenylalanine, these amino alcohols serve as versatile chiral building blocks for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Their structural similarity to phenethylamines and amphetamines has led to investigations into their biological activities, revealing potential as psychostimulants and modulators of key signaling pathways. This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and known biological interactions of 3-Amino-2-phenylpropan-1-ol and its closely related isomers, with a focus on providing practical data and methodologies for laboratory applications.
Chemical and Physical Properties
The fundamental chemical and physical properties of 3-Amino-2-phenylpropan-1-ol and its common isomers are summarized below. These properties are crucial for their handling, characterization, and application in experimental settings.
Core Compound: 3-Amino-2-phenylpropan-1-ol
| Property | Value | Reference |
| IUPAC Name | 3-amino-2-phenylpropan-1-ol | [1] |
| CAS Number | 62247-39-6 | [1] |
| Molecular Formula | C₉H₁₃NO | [1] |
| Molecular Weight | 151.21 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 70-77 °C | |
| Boiling Point | 293 °C at 760 mmHg | |
| Solubility | Soluble in water and methanol | [2] |
Isomer: (S)-(-)-2-Amino-3-phenyl-1-propanol (L-Phenylalaninol)
| Property | Value | Reference |
| IUPAC Name | (2S)-2-amino-3-phenylpropan-1-ol | [3] |
| CAS Number | 3182-95-4 | [3] |
| Molecular Formula | C₉H₁₃NO | [3] |
| Molecular Weight | 151.21 g/mol | [3] |
| Appearance | Slightly yellow solid | |
| Melting Point | 92-94 °C (lit.) | |
| Optical Activity | [α]22/D −22.8°, c = 1.2 in 1 M HCl |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (CDCl₃): The proton NMR spectrum of 2-amino-3-phenylpropane-1-ol shows a doublet of doublets for the O-CH₂ protons at approximately δ 3.15. The CH-CH₂ protons appear as a multiplet in the range of δ 2.73-3.06, and the CH₂CH- proton appears as a multiplet at δ 2.83-3.21. Aromatic protons are observed as a multiplet between δ 7.25-7.48. The hydroxyl proton (OH) appears as a singlet at δ 3.59, and the amine protons (NH₂) appear as a singlet at δ 5.23.
Infrared (IR) Spectroscopy
The IR spectrum of 3-amino-1-propanol derivatives shows characteristic peaks for the N-H and O-H stretching vibrations in the region of 3300-3400 cm⁻¹. The C-H stretching of the aromatic ring is observed around 3000-3100 cm⁻¹. The C-N stretching vibration appears in the range of 1000-1200 cm⁻¹.
Experimental Protocols
Synthesis of 2-Amino-3-phenylpropan-1-ol from a Baylis-Hillman Adduct
This protocol describes the synthesis of 2-amino-3-phenylpropan-1-ol from (E)-2-nitro-3-phenylprop-2-en-1-ol, a Baylis-Hillman adduct.
Materials:
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(E)-2-nitro-3-phenylprop-2-en-1-ol
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Iron powder
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Acetic acid
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Ethyl acetate
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Water
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Sodium sulfate
Procedure:
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To a stirred solution of (E)-2-nitro-3-phenylprop-2-en-1-ol (2 mmol) in acetic acid (10 ml), add an excess of iron powder.
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Heat the reaction mixture to reflux and stir for approximately 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture into water.
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Extract the aqueous layer with ethyl acetate (3 x 10 ml).
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Combine the organic layers and dry over anhydrous sodium sulfate.
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Filter and concentrate the solution under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography to obtain 2-amino-3-phenylpropane-1-ol.
Purification by Recrystallization
Crude amino alcohols can be purified by recrystallization. Lower alcohols such as methanol, ethanol, or isopropanol are often suitable solvents.
Procedure:
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Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., isopropanol).
-
Allow the solution to cool slowly to room temperature.
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Further cool the solution in an ice bath to maximize crystal formation.
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Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
This method can be adapted for the analysis of 3-Amino-2-phenylpropan-1-ol and its isomers.
Chromatographic Conditions:
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Column: Agilent-Zorbax-SB-C18, 4.6 mm ID × 150 mm (5 μm)
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Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or trifluoroacetic acid).
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Flow Rate: 1.0 mL/min
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Column Temperature: 30 °C
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Detection: UV at 210 nm or a fluorescence detector after derivatization with an agent like fluorescamine.
-
Injection Volume: 10 µL
Sample Preparation:
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Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol).
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Create a series of calibration standards by diluting the stock solution.
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For biological samples, perform a protein precipitation step (e.g., with methanol) followed by centrifugation before injection.
Biological Activity and Signaling Pathways
Phenylalaninol, an isomer of 3-amino-2-phenylpropan-1-ol, has been identified as a psychostimulant that acts as a selective norepinephrine-dopamine releasing agent (NDRA).[4] Its mechanism of action is similar to that of other phenethylamines, which involve interaction with monoamine transporters.
Monoamine Release Mechanism
Phenylalaninol and related compounds can enter the presynaptic neuron via monoamine transporters such as the norepinephrine transporter (NET) and the dopamine transporter (DAT). Once inside, they disrupt the vesicular storage of neurotransmitters by inhibiting the vesicular monoamine transporter 2 (VMAT2) and altering the pH gradient. This leads to an increase in the cytoplasmic concentration of norepinephrine and dopamine, which then exit the neuron into the synaptic cleft through the reversal of the plasma membrane transporters.
Sensitization of Insulin Signaling
Recent studies have shown that phenylalaninol can sensitize insulin signaling.[5] In type 2 diabetes, elevated levels of phenylalanine can lead to the "phenylalanylation" of the insulin receptor beta subunit (IRβ), which inactivates it and impairs glucose uptake. Phenylalaninol can block this modification, thereby restoring the insulin receptor's sensitivity to insulin.[5] This leads to the activation of the downstream signaling cascade, including the phosphorylation of Akt, which ultimately promotes the translocation of GLUT4 transporters to the cell membrane and enhances glucose uptake.
Conclusion
3-Amino-2-phenylpropan-1-ol and its isomers are valuable compounds for both chemical synthesis and pharmacological research. Their defined stereochemistry and bifunctional nature make them ideal starting materials for the construction of complex chiral molecules. The biological activity of phenylalaninol as a norepinephrine-dopamine releasing agent highlights its potential as a lead compound for the development of novel therapeutics for central nervous system disorders. Furthermore, its ability to sensitize insulin signaling opens up new avenues for research in the treatment of metabolic diseases. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working with these promising molecules.
References
- 1. 3-Amino-2-phenylpropan-1-ol | C9H13NO | CID 11286566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-Phenylalaninol - LKT Labs [lktlabs.com]
- 3. phenylalaninol, (S)- | C9H13NO | CID 447213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenylalaninol - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
